molecular formula C₁₄H₆Br₈ B1160007 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane

1,2-Bis(2,3,5,6-tetrabromophenyl)ethane

Cat. No.: B1160007
M. Wt: 813.43
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is a brominated aromatic compound developed as an alternative to legacy flame retardants like polybrominated diphenyl ethers (PBDEs), which were phased out due to environmental and health concerns. Structurally, it consists of two tetrabrominated phenyl rings linked by an ethane bridge. These compounds are used in polymers, textiles, and electronics to inhibit ignition and slow fire propagation .

Key properties inferred from structurally similar compounds include:

  • High thermal stability: Derivatives like 1,2-bis(pentabromophenyl)ethane exhibit melting points >345°C and decompose at ~676°C, enabling use in high-temperature applications .
  • Mechanism of action: Bromine atoms release hydrogen bromide (HBr) radicals during combustion, quenching flame propagation via free radical scavenging .

Properties

Molecular Formula

C₁₄H₆Br₈

Molecular Weight

813.43

Synonyms

2,2’,3,3’,5,5’,6,6’-Octabromo-bibenzyl_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Bromination Pattern Key Structural Features Primary Applications
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane 4 Br atoms per phenyl ring Ethane-linked tetrabromophenyl groups Polymers, electronics, textiles
Decabromodiphenyl ethane (DBDPE) 10 Br atoms (5 per phenyl ring) Fully brominated phenyl rings ABS plastics, polyolefins, adhesives
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) 3 Br atoms per phenoxy group Ethane-linked tribromophenoxy groups Polystyrene, polyurethane foams
Hexabromocyclododecane (HBCD) 6 Br atoms in cyclic alkane Cyclododecane backbone Polystyrene insulation, coatings

Flame Retardant Efficiency

  • 1,2-Bis(pentabromophenyl)ethane: Demonstrated superior performance in wood-plastic composites (WPCs), reducing total heat release (THR) by 40% and heat release rate (HRR) by 55% compared to non-brominated additives .
  • DBDPE : Widely used for its high bromine content (83.3% by mass), providing excellent fire resistance in ABS plastics and polypropylene .
  • BTBPE: Less efficient than DBDPE due to lower bromine content but shows synergistic effects with nanoclay in WPCs .

Environmental and Toxicological Profiles

Compound Bioaccumulation Potential Environmental Persistence Toxicity Data
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane Likely moderate (inferred from DBDPE) High (halogenated structure) Limited data; potential for endocrine disruption
DBDPE Low (high molecular weight) Very high (resists degradation) Low acute toxicity; chronic effects under study
BTBPE High (biomagnification factor >5) Moderate (degradation via debromination) Linked to hepatic stress in avian species
HBCD Very high (accumulates in fat tissue) Persistent; global distribution Neurotoxic, disrupts thyroid function

Regulatory and Industrial Status

  • DBDPE : Listed in EU REACH and U.S. TSCA inventories; preferred alternative to decaBDE .
  • BTBPE : Restricted in EU due to bioaccumulation risks; phased out in favor of DBDPE .
  • 1,2-Bis(pentabromophenyl)ethane : Used in niche applications (e.g., aerospace composites) but lacks comprehensive regulatory evaluation .

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